4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the human immunodeficiency virus type 1 (HIV-1), making it a key target for antiviral therapy .
Mode of Action
The compound interacts with the HIV-1 RT in a unique way. It seems to exhibit an uncompetitive inhibition mode .
Biochemical Pathways
The compound’s interaction with the HIV-1 RT affects the viral replication pathway . By inhibiting the RT, the compound prevents the virus from replicating its RNA into DNA, a critical step in the HIV life cycle .
Result of Action
The inhibition of the HIV-1 RT results in a reduction in viral replication . This can lead to a decrease in the viral load within the body, potentially slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the benzothiazole ring through alkylation reactions.
Sulfonylation: The ethylsulfonyl group can be introduced by reacting the intermediate with ethylsulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-aminobenzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible moieties in the structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its pharmacological properties, it is being explored for potential therapeutic applications, such as in the treatment of neurodegenerative disorders and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: A simpler benzothiazole derivative with similar core structure but lacking the ethylsulfonyl and benzamide groups.
4-aminobenzothiazole: Another benzothiazole derivative with an amino group at the 4-position.
Benzothiazole sulfonamides: Compounds with sulfonamide groups attached to the benzothiazole ring.
Uniqueness
4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is unique due to the presence of both the ethylsulfonyl and benzamide groups, which impart distinct chemical and biological properties. These functional groups enhance its ability to interact with specific molecular targets and improve its pharmacokinetic profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)14-7-4-12(5-8-14)17(20)19-13-6-9-16-15(10-13)18-11(2)23-16/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTRBACOVRDMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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